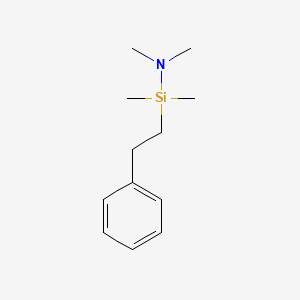
Phenethyldimethyl(dimethylamino)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C12H21NSi. It is a colorless to pale yellow liquid with a pungent odor and is known for its low boiling point and flash point. This compound is often used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Phenethyldimethyl(dimethylamino)silane can be synthesized through the reaction of dimethylamine with dimethylphenylacetyl chloride. This reaction typically requires inert gas protection to prevent unwanted side reactions. The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the desired product yield .
Análisis De Reacciones Químicas
Phenethyldimethyl(dimethylamino)silane undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like ozone or oxygen for oxidation reactions and various nucleophiles for substitution reactions. The major products formed from these reactions are typically silicon-based compounds, such as silicon dioxide or modified silanes.
Aplicaciones Científicas De Investigación
Phenethyldimethyl(dimethylamino)silane has a wide range of applications in scientific research and industry:
Biology: While specific biological applications are less common, its derivatives may be used in the development of biomaterials and other biologically relevant compounds.
Industry: It is widely used in high-temperature heat-resistant coatings and materials in aerospace, automotive, and electronics industries.
Mecanismo De Acción
The mechanism of action of Phenethyldimethyl(dimethylamino)silane primarily involves its ability to form strong bonds with other materials, enhancing their thermal and chemical stability. The compound’s molecular structure allows it to interact with various substrates, forming covalent bonds that improve the overall properties of the materials it is used with. This interaction is facilitated by the presence of the dimethylamino and phenethyl groups, which can participate in various chemical reactions .
Comparación Con Compuestos Similares
Phenethyldimethyl(dimethylamino)silane can be compared with other similar organosilicon compounds, such as:
Tris(dimethylamino)silane (TDMAS): Used in similar applications but may require higher energy for oxidation.
Bis(dimethylamino)silane (BDMAS): Often used in atomic layer deposition processes and may result in fewer impurities compared to TDMAS.
Diisopropylaminosilane (DIPAS): Known for its lower energy barriers in surface reactions, making it suitable for certain deposition processes.
This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
N-[dimethyl(2-phenylethyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NSi/c1-13(2)14(3,4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWPIUMYLZIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700216 |
Source


|
| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181231-68-5 |
Source


|
| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyldimethyl(dimethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
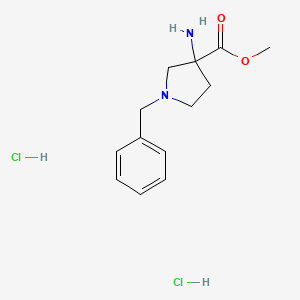
![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2R,4S)-rel-(9CI)](/img/new.no-structure.jpg)

![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)
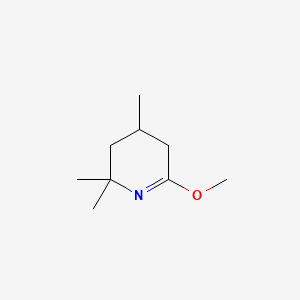
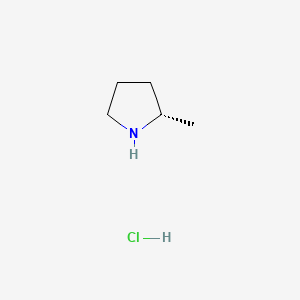
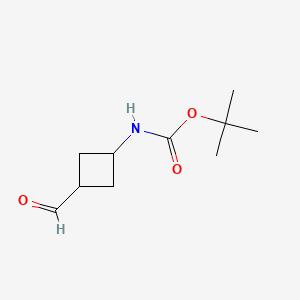
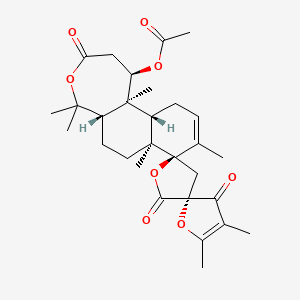
![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)
